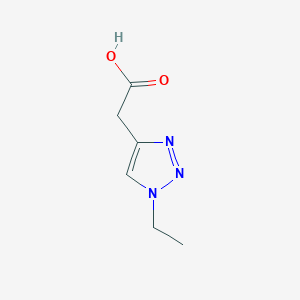

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid” is a type of triazole derivative. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of Copper (I)-catalyzed azide-alkyne cycloaddition . This so-called “click” reaction has numerous advantages over Huisgen thermal cycloaddition such as high selectivity, better yield, and accelerated rate of the reaction .Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectral data analyses such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS . The presence of two signals for C=O groups at 1650–1712 cm −1 can be observed in the IR absorption spectra .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, they can be transformed to corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized by various analytical and spectral techniques . For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications

Biological Activities

The biological activities of 1,2,3-triazoles are diverse:

For more in-depth information, you can refer to the following sources:

- IntechOpen: 1,2,3-Triazoles: Synthesis and Biological Application

- Russian Journal of Organic Chemistry: Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives

- Royal Society of Chemistry: Design and Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) Compounds

- BMC Chemistry: Novel 1,2,4-triazole Derivatives

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(1-ethyltriazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4-5(7-8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZJGPHYYVSSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)

![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)

![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)